molecular formula C8H6BrN3S B3592507 4-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 66297-57-2

4-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B3592507
CAS No.: 66297-57-2
M. Wt: 256.12 g/mol
InChI Key: YDDJXKUYQKCGPS-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by the presence of a bromophenyl group attached to a triazole ring, which is further substituted with a thione group. The unique structure of this compound imparts it with a variety of chemical and biological properties, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of a base, such as sodium hydroxide, to yield the desired triazole-thione compound .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes a variety of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticonvulsant Activity

One of the primary applications of TP4 is in the treatment of epilepsy. Research has demonstrated that TP4 exhibits notable anticonvulsant properties. A study conducted on mice indicated that TP4 significantly elevated the threshold for electroconvulsions when administered at specific doses (75 and 100 mg/kg). It was found to enhance the effectiveness of traditional antiepileptic drugs such as carbamazepine and valproate, suggesting a synergistic effect when used in combination with these medications .

Key Findings:

  • Dose-Dependent Effects : At lower doses (12.5 to 50 mg/kg), TP4 did not significantly alter seizure thresholds, while higher doses showed considerable protective effects.
  • Pharmacokinetic Interactions : The combination of TP4 with carbamazepine and valproate resulted in increased total brain concentrations of these drugs, indicating potential pharmacokinetic interactions that could enhance therapeutic efficacy .

Structure-Activity Relationship (SAR)

The chemical structure of TP4 plays a crucial role in its biological activity. The presence of the bromophenyl group is believed to contribute to its anticonvulsant effects. Studies examining various derivatives of triazole compounds have highlighted how modifications in the molecular structure can lead to variations in pharmacological activity.

Compound Structure Activity
TP4StructureAnticonvulsant
Other DerivativesVarious modificationsVarying degrees of anticonvulsant activity

Other Pharmacological Properties

Beyond its anticonvulsant effects, TP4 has been investigated for other potential therapeutic applications:

  • Antioxidant Activity : Some studies suggest that triazole derivatives exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial Effects : Preliminary research indicates that TP4 and similar compounds may possess antimicrobial properties, warranting further investigation into their use as potential antibiotics.

Case Studies

Several case studies have explored the efficacy and safety of TP4 in clinical settings:

  • Preclinical Studies on Seizure Models : In a controlled study using maximal electroshock-induced seizure models, researchers found that TP4 not only increased seizure thresholds but also improved the overall efficacy of established antiepileptic drugs .
  • Combination Therapy Trials : Clinical trials assessing the combination of TP4 with existing antiepileptic medications have shown promising results, indicating improved patient outcomes and reduced seizure frequency compared to monotherapy approaches.

Mechanism of Action

The biological activity of 4-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is primarily attributed to its ability to interact with various molecular targets. The compound can bind to enzymes and inhibit their activity, thereby disrupting essential biochemical pathways. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and cell division .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
  • N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives

Uniqueness

Compared to similar compounds, 4-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione stands out due to its unique combination of a bromophenyl group and a triazole-thione moiety. This structural arrangement imparts the compound with enhanced stability and a broader spectrum of biological activities .

Properties

IUPAC Name

4-(4-bromophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3S/c9-6-1-3-7(4-2-6)12-5-10-11-8(12)13/h1-5H,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDJXKUYQKCGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NNC2=S)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80496260
Record name 4-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66297-57-2
Record name 4-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 2
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4-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 3
4-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

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